4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound with the molecular formula C₁₆H₁₄N₂O. This compound is characterized by a pyrimidine ring substituted with phenyl groups at the 4 and 6 positions. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through several methods. One efficient method involves a Biginelli-like reaction, which is a one-pot synthesis under solvent-free and base conditions. This reaction typically involves the condensation of aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate . The reaction is carried out under mild conditions, making it environmentally friendly and economically advantageous .
Analyse Chemischer Reaktionen
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions often involve the phenyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
4,6-Diphenyl-3,4-dihydro-1H-pyrimidin-2-one can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine core but lacks the phenyl substitutions.
4,6-Diphenylpyrimidine: This compound is similar but does not have the dihydro structure.
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine: This compound is closely related but has a different oxidation state.
The uniqueness of this compound lies in its specific substitution pattern and biological activities, which distinguish it from other pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
4113-79-5 |
---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18,19) |
InChI-Schlüssel |
DFTAAYUSFSEGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.